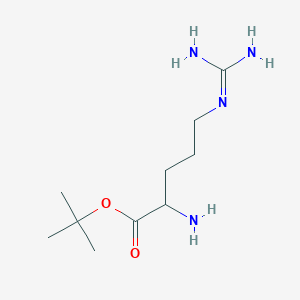

D-Arginine1,1-DimethylethylEster

Description

Significance and Research Context of D-Arginine Derivatives

The significance of D-Arginine 1,1-Dimethylethyl Ester is best understood within the broader context of D-arginine and its derivatives in scientific investigation. While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids like D-arginine are also found in nature and exhibit distinct and important biological activities. ontosight.ai Research into D-arginine derivatives is driven by their potential to modulate physiological pathways and serve as therapeutic agents.

D-arginine itself can act as an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing the signaling molecule nitric oxide from L-arginine. ontosight.ai This inhibitory action has implications for cardiovascular health and neurotransmission, making D-arginine and its derivatives subjects of interest in these fields. ontosight.ai Furthermore, D-amino acid derivatives, including those of D-arginine, often show increased resistance to degradation by proteases compared to their L-counterparts. rsc.org This enhanced stability is a highly desirable property for the development of peptide-based drugs.

In the realm of cancer research, D-arginine has been shown to have an inhibitory effect on tumor growth, in contrast to the stimulatory effect of L-arginine. nih.gov This has spurred investigations into the use of D-arginine and its derivatives as potential anti-cancer agents. ontosight.ai Self-assembling D-arginine derivatives have also been explored as nanovehicles for the intracellular delivery of antigens and adjuvants in the context of immunotherapy. rsc.org The unique properties of D-arginine derivatives, such as their ability to facilitate escape from lysosomes, make them promising tools for drug delivery systems. rsc.org

Historical Perspectives on Amino Acid Ester Research in Chemical Biology

The use of amino acid esters in chemical biology has a rich history, deeply intertwined with the development of peptide synthesis. In the early days of peptide chemistry, the formation of the peptide bond between two amino acids was a significant challenge. rsc.org A key strategy that emerged was the "activation" of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. rsc.org Amino acid esters, particularly "active esters," became crucial intermediates in this process. rsc.orgacs.org These esters have a well-defined structure and moderate reactivity, which helps to suppress the problematic side reaction of racemization. rsc.org

The development of solid-phase peptide synthesis (SPPS) revolutionized the field, but the need for protecting groups for the various functional groups of amino acids remained a central theme. rsc.orgnih.gov The guanidinium (B1211019) group of arginine, being highly basic, requires protection to prevent side reactions during peptide synthesis. rsc.org Similarly, the carboxylic acid group is often protected as an ester. The choice of the ester group is critical, as it must be stable during the coupling reactions but readily removable at the end of the synthesis without damaging the newly formed peptide chain.

The tert-butyl ester, or 1,1-dimethylethyl ester, emerged as a valuable protecting group due to its stability to a wide range of reagents and its clean removal under acidic conditions. orgsyn.orgnih.gov The synthesis of amino acid tert-butyl esters can be achieved through various methods, including the reaction of the amino acid with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst. nih.gov The historical development of such protecting group strategies has been instrumental in making complex peptides and their derivatives, including those containing modified amino acids like D-arginine, accessible for research and therapeutic development.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-5-(diaminomethylideneamino)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N4O2/c1-10(2,3)16-8(15)7(11)5-4-6-14-9(12)13/h7H,4-6,11H2,1-3H3,(H4,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSGZWJOSYQSCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of D Arginine 1,1 Dimethylethyl Ester

Esterification Reactions for D-Arginine 1,1-Dimethylethyl Ester Synthesis

The synthesis of D-arginine 1,1-dimethylethyl ester primarily involves the direct esterification of D-arginine. A common and effective method utilizes isobutylene (B52900) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA). google.com This reaction is typically performed in an autoclave at room temperature over several days. google.com The resulting product is the free base of the ester, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid in an ethereal solution. google.com

Another approach involves the reaction of D-arginine with a mixture of tert-butanol (B103910) and isobutylene, again catalyzed by sulfuric acid under autoclave conditions. google.com However, this method has been reported to yield the desired tert-butyl ester in lower amounts. google.com To improve yields, protection of the amino group with a p-toluenesulfonyl (Tos) group can be employed prior to esterification, though this necessitates an additional deprotection step. google.com

Optimization of Reaction Conditions for High Enantiomeric Purity

Maintaining the enantiomeric purity of D-arginine during esterification is of paramount importance, as racemization can lead to the formation of the undesired L-isomer, which can have significantly different biological activity. nih.gov Racemization is a common side reaction in peptide synthesis and can be influenced by factors such as the choice of reagents, temperature, and reaction time. nih.gov

To minimize racemization during the synthesis of D-arginine 1,1-dimethylethyl ester, careful control of the reaction conditions is crucial. The use of deuterated acid for hydrolysis steps can help in quantifying any racemization that occurs during sample preparation for analysis. nih.gov Chiral high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful analytical technique for the direct determination of the enantiomeric purity of the final product. nih.gov This method avoids the need for derivatization steps that could potentially introduce further impurities. nih.gov

| Parameter | Condition | Rationale |

| Reaction Temperature | Room temperature or below | Minimizes the rate of racemization. |

| Acid Catalyst | Strong acids like H₂SO₄ or PTSA | Efficiently catalyzes the esterification reaction. google.com |

| Reaction Time | Monitored to completion | Prevents prolonged exposure to harsh conditions that could promote racemization. |

| Analytical Method | Chiral HPLC-ESI-MS/MS | Allows for direct and accurate quantification of enantiomeric purity. nih.gov |

| Hydrolysis for Analysis | Deuterated acid | Corrects for any racemization occurring during sample preparation. nih.gov |

Comparison of Esterification Techniques and Protecting Group Strategies

The synthesis of D-arginine 1,1-dimethylethyl ester is intrinsically linked to protecting group strategies, not only for the carboxylic acid but also for the α-amino and guanidino groups, especially in the context of peptide synthesis. The choice of protecting groups is dictated by their stability under certain reaction conditions and their ease of removal.

For the guanidino group, several sulfonyl-type protecting groups are commonly used, including 2,2,5,7,8-pentamethylchroman (B1224416) (Pmc), 2,2,4,6,7-pentamethyldihydrobenzofurane (Pbf), and 1,2-dimethylindole-3-sulfonyl (MIS). rsc.orgub.edu The MIS group is noted for being more acid-labile than Pmc and Pbf, making it a better choice for the synthesis of acid-sensitive peptides. rsc.orgub.edu The nitro (NO₂) group has also been revisited as a protecting group for the arginine side chain, demonstrating stability and preventing δ-lactam formation. nih.gov

For the α-amino group, the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are standard. The Boc group is acid-labile, while the Fmoc group is base-labile, allowing for orthogonal protection strategies. ub.eduug.edu.pl

The esterification itself can be achieved through various methods. The direct esterification with isobutylene is a straightforward approach. google.com Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to form the ester bond between a protected D-arginine derivative and tert-butanol. orgsyn.org

| Esterification Technique | Protecting Group Strategy (Example) | Advantages | Disadvantages |

| Direct Esterification with Isobutylene | Unprotected D-arginine | Simple, one-step process. google.com | May require harsh conditions and long reaction times, potentially leading to side reactions. google.com |

| DCC/DMAP Coupling | Boc-D-Arg(Pbf)-OH + tert-butanol | Milder conditions, good yields. orgsyn.org | Requires pre-protection of the amino and guanidino groups; DCC can be an allergen. |

| Fischer-Speier Esterification | D-Arginine + tert-butanol + Acid Catalyst | Utilizes readily available starting materials. | Can lead to racemization if not carefully controlled. |

Derivatization Strategies for D-Arginine 1,1-Dimethylethyl Ester

With the carboxylic acid group protected as a tert-butyl ester, the D-arginine molecule presents two primary sites for further chemical modification: the N-terminal α-amino group and the side-chain guanidino group. These modifications are crucial for developing research tools to probe biological systems.

N-Terminal and Guanidino Group Modifications for Research Purposes

The α-amino group can be readily acylated or alkylated. For instance, it can be acetylated to mimic post-translational modifications or coupled with other molecules to create specific probes. Guanidination of the N-terminal amine can also be performed to alter the charge and binding properties of the molecule. acs.org

The guanidino group, due to its high pKa, is less nucleophilic but can be modified under specific conditions. nih.gov Methods have been developed for the direct acylation of the guanidinium (B1211019) group in peptides using a strong base like Barton's base to deprotonate it, allowing for the introduction of various reporter groups. nih.gov Alkylation of the guanidino group is another strategy to modulate the biological activity of arginine-containing compounds. nih.gov These modifications can influence the molecule's ability to participate in hydrogen bonding and electrostatic interactions. nih.gov

| Modification Site | Type of Modification | Reagents/Conditions | Purpose |

| N-Terminal (α-amino) | Acetylation | Acetic anhydride | Mimic post-translational modifications. |

| N-Terminal (α-amino) | Guanidination | HPCA (1H-pyrazole-1-carboxamidine hydrochloride) | Enhance ionization efficiency in mass spectrometry. acs.org |

| Guanidino Group | Acylation | Acylating agent + Barton's base | Introduce reporter groups like fluorophores or biotin. nih.gov |

| Guanidino Group | Alkylation | Alkyl halides | Modulate biological activity and selectivity. nih.gov |

Synthesis of D-Arginine 1,1-Dimethylethyl Ester Analogs for Biochemical Probes

The synthesis of analogs of D-arginine 1,1-dimethylethyl ester is a key strategy for creating biochemical probes. These probes are invaluable for studying enzyme mechanisms, receptor binding, and cellular uptake.

One approach is to introduce isotopic labels, such as deuterium, into the molecule. researchgate.net Deuterium-labeled analogs can be used in mass spectrometry-based studies to trace the metabolic fate of the compound. researchgate.net

Another strategy is to attach reporter groups, such as fluorophores or biotin, to the molecule. This can be achieved by modifying the N-terminal or guanidino group as described previously. nih.gov For example, a fluorescent tag can be introduced to visualize the localization of the arginine analog within cells. mit.edu Biotinylation allows for the affinity purification of proteins that interact with the arginine analog. nih.gov

Furthermore, rigid analogs of D-arginine methyl ester have been synthesized to study the conformational requirements for biological activity. tandfonline.com These analogs, where the flexible side chain of arginine is replaced with a more constrained cyclic structure, can provide insights into the binding pocket of target proteins. tandfonline.com

Green Chemistry Approaches in D-Arginine 1,1-Dimethylethyl Ester Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of D-arginine 1,1-dimethylethyl ester synthesis, this involves exploring alternative solvents, catalysts, and reaction conditions to reduce waste and energy consumption.

One promising green approach is the use of enzymatic catalysis. Lipases have been shown to catalyze the hydrolysis of arginine esters, and it is conceivable that they could also be used for their synthesis under specific conditions, offering a milder and more selective alternative to chemical methods. nih.gov The use of enzymes in the synthesis of β-hydroxy esters has demonstrated the potential for high enantioselectivity and sustainability. rsc.org

The development of solid-phase peptide synthesis (SPPS) methods that utilize side-chain unprotected arginine in greener solvents like N-butylpyrrolidinone (NBP) and dimethyl carbonate (DMC) is another significant advancement. rsc.org The combination of Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) as a coupling reagent system has enabled the successful synthesis of peptides containing unprotected arginine, which improves the atom economy and reduces impurities. rsc.org While this work focuses on peptide synthesis, the principles could be adapted for the synthesis of D-arginine 1,1-dimethylethyl ester itself.

Moreover, the use of biocatalysts for the synthesis of arginine from citrulline has been identified in hyperthermophilic archaea, highlighting the potential for novel enzymatic pathways in amino acid metabolism that could be harnessed for synthetic purposes. nih.gov

| Green Chemistry Principle | Application in D-Arginine Ester Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Enzymatic synthesis from bio-based starting materials. | Reduced reliance on fossil fuels. |

| Catalysis | Use of lipases or other enzymes for esterification. nih.gov | High selectivity, mild reaction conditions, reduced byproducts. |

| Safer Solvents and Auxiliaries | Replacement of hazardous solvents with greener alternatives like NBP and DMC. rsc.org | Reduced environmental impact and improved worker safety. |

| Atom Economy | Use of unprotected arginine in synthesis to avoid the need for protecting groups. rsc.org | Higher efficiency and less waste generation. |

Biochemical Interactions and Mechanistic Studies of D Arginine 1,1 Dimethylethyl Ester

Enzymatic Interactions and Substrate Specificity of D-Arginine 1,1-Dimethylethyl Ester

The introduction of a 1,1-dimethylethyl ester to the D-arginine molecule significantly influences its interaction with enzymes, primarily due to steric hindrance and altered electronic properties compared to its L-arginine counterpart.

L-arginine is a substrate for a variety of enzymes that play crucial roles in cellular metabolism. nih.gov These enzymes include arginases, nitric oxide synthases (NOS), arginine:glycine amidinotransferase (AGAT), and arginine decarboxylase. nih.govresearchgate.net These enzymes catalyze the conversion of L-arginine into various biologically important molecules such as urea, ornithine, nitric oxide, creatine, and agmatine. nih.govresearchgate.net

In contrast, D-amino acids, including D-arginine, are generally not recognized as substrates by the enzymes that metabolize L-amino acids in mammals. google.com The esterification of D-arginine to form D-arginine 1,1-dimethylethyl ester further reduces its likelihood of interacting with these enzymes as a substrate. The bulky 1,1-dimethylethyl ester group at the carboxyl terminus would likely prevent the molecule from fitting into the active sites of enzymes that have evolved to specifically recognize and bind L-arginine.

While direct enzymatic studies on D-arginine 1,1-dimethylethyl ester are not extensively documented in publicly available research, the known substrate specificity of arginine-metabolizing enzymes strongly suggests that this compound would not be a substrate. For an enzyme to act on a substrate, a precise three-dimensional fit into the active site is required. The stereochemistry of the alpha-carbon and the chemical nature of the carboxyl group are critical for this binding. The D-configuration of the alpha-carbon in D-arginine already presents a significant barrier for most mammalian enzymes. google.com The addition of the bulky and chemically different 1,1-dimethylethyl ester group in place of the carboxyl group would further disrupt the necessary interactions for enzymatic catalysis.

The synthesis of nitric oxide (NO) from L-arginine is a critical signaling pathway in various physiological processes, including the regulation of vascular tone. nih.govexlibrisgroup.com This reaction is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). exlibrisgroup.comdroracle.ai The substrate for NOS is specifically L-arginine. droracle.ai

Asymmetric dimethylarginine (ADMA) is a naturally occurring, endogenous competitive inhibitor of NOS. nih.gov ADMA is formed from the breakdown of methylated proteins. frontiersin.org Elevated levels of ADMA can inhibit the production of NO, leading to endothelial dysfunction. nih.govfrontiersin.org

D-arginine is often used in research as a control or inactive compound in studies investigating the L-arginine/nitric oxide pathway. nih.gov This is because the D-isomer is not a substrate for NOS and therefore does not lead to the production of nitric oxide. google.com The esterification to D-arginine 1,1-dimethylethyl ester would further solidify its inactive role in this pathway. The modification at the carboxyl group, in addition to the D-configuration of the alpha-amino acid, would prevent it from binding to the active site of NOS.

| Compound | Interaction with NOS | Effect on NO Production |

|---|---|---|

| L-Arginine | Substrate | Increases |

| Asymmetric Dimethylarginine (ADMA) | Competitive Inhibitor | Decreases |

| D-Arginine | Inactive | No effect |

| D-Arginine 1,1-Dimethylethyl Ester | Presumed Inactive | No effect (presumed) |

Role in Modulating Cellular Signaling Pathways

While D-arginine 1,1-dimethylethyl ester is not expected to directly participate as a substrate in major enzymatic pathways, its structural similarity to L-arginine could potentially allow it to modulate cellular signaling pathways through other mechanisms. For instance, arginine-aromatic interactions have been shown to be important in the solubilization of aromatic solutes and the suppression of protein aggregation. nih.gov It is conceivable that D-arginine 1,1-dimethylethyl ester could participate in similar non-enzymatic interactions, although the ester group would likely alter the nature of these interactions compared to unmodified arginine.

Post-translational modifications of arginine residues in proteins, such as methylation and citrullination, are crucial for regulating various cellular processes. researchgate.net While D-arginine 1,1-dimethylethyl ester itself is not a proteinogenic amino acid, its presence could potentially influence the enzymes responsible for these modifications or the recognition of modified arginine residues, although such interactions remain speculative without direct experimental evidence.

Investigations into Stereoselectivity in Biochemical Systems

The stereoselectivity of biochemical systems is a fundamental principle, with enzymes typically showing a high degree of specificity for one stereoisomer over another. The use of D-amino acids in research often serves to highlight this stereoselectivity. google.com

The synthesis of chiral molecules often employs starting materials with a defined stereochemistry. For example, procedures have been developed for the synthesis of chiral synthons starting from L-serine and D-serine. orgsyn.org Similarly, the synthesis of D-arginine 1,1-dimethylethyl ester would start from D-arginine, ensuring the D-configuration at the alpha-carbon. drugbank.com

Applications of D Arginine 1,1 Dimethylethyl Ester in Peptide Chemistry and Advanced Materials

As a Building Block in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a foundational technique that enables the stepwise construction of peptide chains on a solid support. The selection of appropriately protected amino acid derivatives is critical to the success of SPPS. D-Arginine 1,1-dimethylethyl ester serves as a valuable building block in this context, primarily due to the protective nature of the 1,1-dimethylethyl ester group for the C-terminus of the arginine residue. This protection strategy is compatible with standard Fmoc-based SPPS methods. nih.gov

The use of D-amino acids, such as D-arginine, is a key strategy in drug design to enhance peptide stability against enzymatic degradation. google.com Peptides incorporating D-amino acids are less susceptible to cleavage by proteases, which typically recognize L-amino acid configurations. This increased stability translates to a longer biological half-life, a desirable attribute for therapeutic peptides. The 1,1-dimethylethyl ester, also known as a tert-butyl ester, provides robust protection under the basic conditions used for Fmoc group removal while being readily cleavable under acidic conditions during the final cleavage from the resin and deprotection of side chains.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.gov D-Arginine 1,1-dimethylethyl ester is instrumental in the synthesis of peptidomimetics by introducing conformational constraints and unnatural chirality. The incorporation of a D-amino acid alters the peptide backbone's geometry, which can lead to the formation of specific secondary structures like β-turns or helical motifs. nih.gov These defined conformations can enhance binding affinity and selectivity for biological targets.

Constrained peptide architectures, such as cyclic peptides, are another area where this building block is valuable. By strategically placing D-arginine within a peptide sequence, chemists can induce turns that facilitate cyclization. The resulting cyclic peptidomimetics often exhibit superior metabolic stability and membrane permeability compared to their linear counterparts.

Macrocyclization is a powerful strategy to create peptides with rigid conformations and improved therapeutic potential. The incorporation of D-Arginine 1,1-dimethylethyl ester can pre-organize a linear peptide chain into a conformation that is amenable to cyclization, thereby increasing the efficiency of the ring-closing reaction. The D-amino acid acts as a "turn-inducer," bringing the N- and C-termini of the peptide into proximity for covalent linkage.

In scaffold chemistry, D-Arginine 1,1-dimethylethyl ester can be integrated into diverse molecular frameworks to impart specific functionalities. The guanidinium (B1211019) group of arginine is positively charged at physiological pH and can participate in crucial interactions with biological receptors, such as electrostatic and hydrogen bonding. nih.gov By incorporating this D-arginine derivative, a specific charge and structural element can be precisely positioned within a larger molecular scaffold, which is a key aspect in the rational design of bioactive molecules.

Use in Non-Ribosomal Peptide Synthesis Analogs

Non-ribosomal peptides (NRPs) are a class of natural products synthesized by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov These natural products often possess complex structures, including the incorporation of D-amino acids, and exhibit a wide range of biological activities. nih.gov Researchers aiming to create synthetic analogs of NRPs utilize building blocks like D-Arginine 1,1-dimethylethyl ester to replicate or modify the structures of these natural products.

The modular nature of NRPSs, which assemble peptides in a stepwise fashion, has inspired chemoenzymatic and purely chemical strategies for creating novel NRP analogs. nih.gov In these approaches, D-Arginine 1,1-dimethylethyl ester can be used as a substrate for specific domains of engineered NRPS machinery or incorporated into a fully synthetic route that mimics the modular logic of non-ribosomal synthesis. This allows for the generation of novel peptide structures with potentially new or enhanced biological activities, such as antimicrobial or cytotoxic properties.

Below is a table summarizing the key domains of Non-Ribosomal Peptide Synthetases and their functions:

| Domain | Function |

| Adenylation (A) Domain | Selects and activates a specific amino acid as an aminoacyl adenylate. |

| Thiolation (T) Domain or Peptidyl Carrier Protein (PCP) | Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheine cofactor. |

| Condensation (C) Domain | Catalyzes the formation of a peptide bond between two adjacent amino acids. |

| Epimerization (E) Domain | Converts an L-amino acid to its D-epimer. nih.gov |

| Thioesterase (TE) Domain | Catalyzes the release of the final peptide product, often through cyclization or hydrolysis. nih.gov |

Functionalization of Biomaterials and Surfaces for Research Applications

The surface properties of biomaterials play a critical role in their interaction with biological systems. Functionalization of these surfaces with bioactive molecules can enhance their performance and direct cellular responses. D-Arginine, with its cationic side chain, is a valuable molecule for surface modification. When D-Arginine 1,1-dimethylethyl ester is used, the ester group can act as a handle for covalent attachment to a material surface, after which the protecting group is removed to expose the arginine functionality.

For instance, arginine-functionalized surfaces have been shown to promote cell adhesion and proliferation. mdpi.com The positive charge of the guanidinium group can interact favorably with negatively charged components of the cell membrane. The use of the D-enantiomer can provide resistance to degradation by extracellular enzymes, ensuring the long-term stability of the functionalized surface. This is particularly relevant in the design of materials for tissue engineering and regenerative medicine. nih.govnih.govresearchgate.net

Here is a table detailing research findings on arginine-functionalized biomaterials:

| Biomaterial | Functionalization Method | Key Findings | Application |

| Ternary Hydrogel Scaffolds (Carboxymethyl Cellulose–Chitosan–Polyvinyl Alcohol) | Covalent attachment of L-Arginine mediated by EDC. | Enhanced cell attachment and proliferation of keratinocytes and fibroblasts. mdpi.com | Wound Healing |

| Poly(β-amino ester) (PβAE) Hydrogels | Copolymerization with Poly-L-Arginine methacrylate (B99206) (Poly-L-ArgMA). | Tunable mechanical properties, pH-sensitivity, and enhanced antibacterial activity. nih.govnih.govresearchgate.net | Soft Tissue Engineering |

Advanced Analytical and Spectroscopic Characterization Methodologies for D Arginine 1,1 Dimethylethyl Ester Research

Chromatographic Techniques for Purity and Identity Assessment

Chromatographic methods are indispensable for separating D-Arginine 1,1-Dimethylethyl Ester from reaction mixtures and for verifying its purity and identity.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS/MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of arginine derivatives. When coupled with tandem mass spectrometry (MS/MS), it provides a powerful tool for both quantification and structural confirmation. In a typical application, a reverse-phase column is used for chromatographic separation. nih.gov The mobile phase composition, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is optimized to achieve efficient separation. sigmaaldrich.comresearchgate.net

The eluted compounds are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for arginine esters, generating protonated molecular ions [M+H]⁺. nih.govacs.org For instance, the mass spectrum of arginine-oleate (Arg-OL) shows a prominent peak at m/z 425.3876, corresponding to its predicted [M+H]⁺ ion (425.38). nih.govacs.org Similarly, arginine-decyltetradecanoate (Arg-DT) is detected at m/z 511.4987 (predicted: 511.49 [M+H]⁺). nih.govacs.org The high resolution and accuracy of mass analyzers like Orbitrap and Quadrupole Time-of-Flight (QTOF) allow for the precise determination of molecular weights, confirming the identity of the target compound. nih.govnih.gov

The MS/MS capability allows for further structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a unique fingerprint for the molecule, enhancing the confidence in its identification. The linearity, accuracy, and precision of the LC-MS/MS method are rigorously validated to ensure reliable quantitative analysis of arginine derivatives in various matrices. nih.govresearchgate.netnih.gov

Chiral Chromatography for Enantiomeric Excess Determination

Due to the chiral nature of D-Arginine 1,1-Dimethylethyl Ester, it is crucial to determine its enantiomeric purity. Chiral chromatography is the gold standard for separating enantiomers and quantifying the enantiomeric excess (ee). sigmaaldrich.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation.

Various types of CSPs are available, including those based on cyclodextrins and macrocyclic glycopeptides. sigmaaldrich.com For amino acid derivatives, CHIROBIOTIC™ CSPs are particularly effective as they can operate in mobile phases compatible with mass spectrometry and in which the analytes are soluble. sigmaaldrich.com The choice of mobile phase, typically a mixture of organic solvents like methanol (B129727) or acetonitrile and aqueous buffers, plays a critical role in achieving selectivity. sigmaaldrich.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The development of high-throughput screening methods often relies on fast and accurate ee determination, making chiral chromatography an essential tool in asymmetric synthesis and pharmaceutical research. nih.gov The separation of D/L-arginine has been demonstrated using engineered protein nanochannels, highlighting the ongoing innovation in chiral separation technologies. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution. researchgate.net Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in D-Arginine 1,1-Dimethylethyl Ester.

In the ¹H NMR spectrum of arginine derivatives, characteristic signals can be assigned to the various protons in the molecule. For example, in the ¹H NMR spectrum of arginine-oleate (Arg-OL) recorded in CD₃OD, the following signals are observed: a multiplet for the terminal methyl group (CH₃) around 0.87–0.93 ppm, a broad multiplet for the long chain methylene (B1212753) protons (CH₂) between 1.26–1.42 ppm, and signals for the arginine moiety protons, such as the α-proton (CHN) around 4.08 ppm and the δ-methylene protons (NCH₂) at approximately 3.25 ppm. nih.govacs.org The protons of the 1,1-dimethylethyl ester group would exhibit a characteristic singlet in the upfield region of the spectrum.

| ¹H NMR Data for Arginine-Oleate (Arg-OL) in CD₃OD | |

| Chemical Shift (ppm) | Assignment |

| 0.87–0.93 | CH₃ |

| 1.26–1.42 | CH₂ (oleyl chain) |

| 1.64–2.08 | CH₂CH₂O, CH₂ arginine, CH₂CH=CH |

| 3.25 | NCH₂ arginine |

| 4.08 | CHN |

| 4.26 | OCH₂ |

| 5.30–5.42 | CH=CH |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Mechanistic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools for monitoring the progress of reactions involving D-Arginine 1,1-Dimethylethyl Ester and for gaining insights into reaction mechanisms.

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. nih.gov The formation of the ester can be confirmed by the appearance of a strong carbonyl (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹, and the C-O stretching band. nih.govacs.org For instance, in the IR spectrum of arginine-oleate, the C=O stretch is observed at 1667 cm⁻¹ and the C-O stretch at 1134 cm⁻¹. nih.govacs.org The disappearance of the carboxylic acid OH stretch from the starting material and the presence of N-H stretching vibrations from the arginine backbone further confirm the successful esterification. nih.govniscpr.res.inresearchgate.net

UV-Vis spectroscopy can be employed to monitor reactions that involve a change in chromophores. While the D-Arginine 1,1-Dimethylethyl Ester itself may not have strong UV absorption, it can be derivatized or used in reactions that produce UV-active products. nih.govresearchgate.net For example, the reaction of arginine with ninhydrin (B49086) produces a colored product that can be quantified spectrophotometrically. researchgate.net The change in the UV-Vis spectrum over time can provide kinetic information about the reaction. nih.gov In some studies, the electronic absorption spectrum of arginine has been monitored at different pH values, revealing shifts in the absorption maximum which can be correlated with changes in the protonation state of the molecule. niscpr.res.in

| Key IR Absorptions for Arginine Esters | |

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3400-3100 | N-H stretching |

| ~2950-2850 | C-H stretching (aliphatic) |

| ~1750-1660 | C=O stretching (ester) |

| ~1630 | C=N stretching (guanidinium) |

| ~1200-1100 | C-O stretching (ester) |

Data compiled from nih.govacs.orgniscpr.res.inresearchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. nih.govresearchgate.net This technique yields a three-dimensional model of the molecule, including bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of its structure and stereochemistry. core.ac.uksci-hub.se

For D-Arginine 1,1-Dimethylethyl Ester, obtaining a suitable single crystal is a prerequisite for X-ray diffraction analysis. Once a crystal is obtained, it is irradiated with X-rays, and the diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell dimensions and the electron density map, from which the atomic positions are derived. nih.govsci-hub.se

Theoretical and Computational Studies on D Arginine 1,1 Dimethylethyl Ester

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. youtube.com For D-Arginine 1,1-dimethylethyl ester, MD simulations could provide significant insights into its interactions with biological macromolecules such as proteins and lipid membranes. These simulations can help elucidate binding modes, interaction energies, and the conformational changes that occur upon binding.

Interactions with Lipid Membranes: The interaction of arginine-containing molecules with lipid bilayers is of significant interest. MD simulations have shown that the arginine side chain can "snorkel" towards the water-lipid interface, allowing the charged guanidinium (B1211019) group to interact favorably with the polar head groups of phospholipids (B1166683) and surrounding water molecules, while the nonpolar parts of the molecule are embedded in the hydrophobic core of the membrane. nih.gov For D-Arginine 1,1-dimethylethyl ester, the positively charged guanidinium group would likely anchor the molecule at the membrane surface, interacting with phosphate (B84403) groups, while the 1,1-dimethylethyl ester tail would penetrate the hydrophobic acyl chain region. This amphipathic nature could influence membrane properties and potentially facilitate translocation across the membrane.

A hypothetical summary of binding free energies (ΔG_binding) for D-arginine analogs with a protein target, as could be determined by MD simulations, is presented in the table below.

| Compound | Target Protein | Binding Free Energy (ΔG_binding) (kcal/mol) | Key Interacting Residues |

| D-Arginine | Neuropilin-1 | -31.2 (Calculated) | Aspartate, Glutamate, Serine |

| D-Arginine Analog A | Neuropilin-1 | -40.6 (Calculated) | Aspartate, Leucine, Phenylalanine |

| D-Arginine Analog B | Neuropilin-1 | -36.2 (Calculated) | Glutamate, Valine, Tyrosine |

This table is illustrative and based on reported values for D-arginine analogs to demonstrate the type of data obtained from MD simulations. The specific values for D-Arginine 1,1-dimethylethyl ester would require dedicated simulation studies.

Quantum Chemical Calculations of Reactivity and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and conformational preferences of a molecule. nih.gov For D-Arginine 1,1-dimethylethyl ester, these calculations can offer a fundamental understanding of its intrinsic properties.

Reactivity Analysis: Quantum chemical methods can be used to calculate various molecular descriptors that predict reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate and accept electrons, respectively. The distribution of electrostatic potential on the molecular surface can identify regions prone to electrophilic and nucleophilic attack. For D-Arginine 1,1-dimethylethyl ester, the guanidinium group is expected to be the primary site for electrostatic interactions, while the ester carbonyl group could also act as a hydrogen bond acceptor. These calculations can also shed light on the stability of the ester bond towards hydrolysis. libretexts.orgjeeadv.ac.in

Conformational Analysis: The biological activity of a molecule is often dependent on its three-dimensional conformation. D-Arginine 1,1-dimethylethyl ester possesses several rotatable bonds, leading to a number of possible conformers. Quantum chemical calculations can be used to determine the geometries and relative energies of these conformers in the gas phase and in different solvents. libretexts.org This analysis helps to identify the most stable, low-energy conformations that are likely to be biologically relevant. The interplay of intramolecular hydrogen bonds, steric hindrance from the bulky 1,1-dimethylethyl group, and hyperconjugative effects will dictate the conformational landscape of the molecule.

An illustrative table of the relative energies of different hypothetical conformers of D-Arginine 1,1-dimethylethyl ester is provided below.

| Conformer | Dihedral Angle (N-Cα-C-O) | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) |

| 1 | 0° | 5.2 | 4.8 |

| 2 | 60° | 1.5 | 1.2 |

| 3 | 120° | 0.0 | 0.0 |

| 4 | 180° | 2.1 | 1.9 |

This table is for illustrative purposes to show the type of data generated from quantum chemical calculations. The actual values would need to be calculated for D-Arginine 1,1-dimethylethyl ester.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and drug discovery that relates the chemical structure of a molecule to its biological activity. wikipedia.org By systematically modifying the structure of a compound and observing the effect on its activity, researchers can identify key structural features responsible for its biological effects. nih.govcollaborativedrug.com

SAR Modeling: For D-Arginine 1,1-dimethylethyl ester, SAR studies would involve synthesizing and testing a series of related compounds. Modifications could include altering the ester group (e.g., methyl, ethyl, benzyl (B1604629) esters), changing the stereochemistry at the alpha-carbon (L-arginine vs. D-arginine), and modifying the guanidinium group. The goal is to build a model that explains how these structural changes influence a specific biological activity, such as binding affinity to a target protein or inhibition of an enzyme. creative-proteomics.com

Predictive Analytics (QSAR): Quantitative Structure-Activity Relationship (QSAR) models take SAR a step further by developing mathematical equations that quantitatively correlate molecular descriptors with biological activity. creative-proteomics.com These descriptors can be derived from the 2D or 3D structure of the molecules and can represent steric, electronic, and hydrophobic properties. Once a robust QSAR model is developed, it can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. nih.gov For a series of D-arginine esters, a QSAR model could predict the optimal size and hydrophobicity of the ester group for maximal biological activity.

A hypothetical SAR table for a series of D-arginine esters is presented below.

| Compound | R Group (Ester) | Lipophilicity (logP) | Biological Activity (IC50, µM) |

| D-Arginine Methyl Ester | -CH3 | -1.2 | 15.2 |

| D-Arginine Ethyl Ester | -CH2CH3 | -0.7 | 8.5 |

| D-Arginine 1,1-Dimethylethyl Ester | -C(CH3)3 | 0.5 | 1.2 |

| D-Arginine Benzyl Ester | -CH2Ph | 1.8 | 3.7 |

This table is a hypothetical illustration of an SAR study. The data does not represent actual experimental results but serves to demonstrate the principles of SAR analysis.

Emerging Research Areas and Future Perspectives for D Arginine 1,1 Dimethylethyl Ester

Development of Novel and Efficient Synthetic Routes

The synthesis of D-Arginine 1,1-dimethylethyl ester, also known as D-Arginine tert-butyl ester, is a critical first step for its broader application. The primary challenge lies in the efficient and selective esterification of the carboxylic acid group of D-arginine while its other reactive functional groups—the α-amino group and the guanidinium (B1211019) side chain—are suitably protected.

Conventional methods for creating tert-butyl esters often involve the use of isobutylene (B52900) with an acid catalyst, such as sulfuric acid. google.com However, these methods can require harsh conditions and long reaction times. More recent approaches focus on milder and more efficient reaction conditions. One such method involves the reaction of protected amino acids with tert-butanol (B103910) in the presence of anhydrous magnesium sulfate (B86663) and a Lewis acid like boron trifluoride diethyl etherate, which offers good yields. researchgate.net Another strategy employs bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which can directly afford tert-butyl esters from free amino acids. organic-chemistry.org

For the synthesis of D-Arginine 1,1-dimethylethyl ester specifically, a multi-step process is typically required. This involves the protection of the α-amino and guanidinium groups, followed by the esterification of the carboxylic acid, and finally deprotection of the α-amino group if the free amine is desired for subsequent reactions. The choice of protecting groups is crucial to avoid unwanted side reactions.

Table 1: Comparison of Synthetic Methods for tert-Butyl Esters of Amino Acids

| Method | Reagents | Advantages | Disadvantages |

| Isobutylene/Acid Catalyst | Isobutylene, Sulfuric Acid | Readily available reagents | Harsh conditions, long reaction times |

| tert-Butanol/Lewis Acid | tert-Butanol, MgSO₄, BF₃·OEt₂ | Milder conditions, good yields | Requires protected amino acid |

| Tf₂NH/tert-Butyl Acetate | (CF₃SO₂)₂NH, tert-Butyl Acetate | Direct from free amino acids, fast | Reagent cost and handling |

This table provides a summary of general methods for synthesizing tert-butyl esters of amino acids, which are applicable to the synthesis of D-Arginine 1,1-dimethylethyl ester.

Exploration in Bioconjugation and Bioorthogonal Chemistry Applications

The field of bioconjugation involves the linking of molecules to biomolecules such as proteins, while bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The unique structure of D-Arginine 1,1-dimethylethyl ester makes it an interesting candidate for these applications.

The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This increased stability is a desirable trait for probes and therapeutic agents in biological environments. The tert-butyl ester group, being sterically hindered, can influence the molecule's solubility and interaction with its environment.

While direct studies on the bioconjugation of D-Arginine 1,1-dimethylethyl ester are limited, research on related arginine derivatives provides a strong basis for its potential. For instance, the guanidinium group of arginine is a unique target for specific chemical modifications. Although the esterification of the carboxyl group in D-Arginine 1,1-dimethylethyl ester does not directly participate in most common bioconjugation reactions, the presence of the α-amino group allows for its attachment to other molecules using standard amine-reactive chemistry.

In the context of bioorthogonal chemistry, the development of functionalized D-arginine derivatives that can participate in click chemistry reactions, such as those involving dibenzocyclooctyne (DBCO), highlights a promising direction. rsc.orgnih.gov These modified D-arginine derivatives can be used to construct self-assembled supramolecular nanovehicles for drug and antigen delivery. rsc.org It is conceivable that D-Arginine 1,1-dimethylethyl ester could be similarly functionalized to create stable, bioorthogonal probes and delivery systems.

Role as a Mechanistic Probe for Enzyme and Receptor Studies

The study of enzyme mechanisms and receptor interactions often relies on the use of molecular probes that can mimic substrates or ligands. D-Arginine 1,1-dimethylethyl ester possesses features that make it a potential tool for such investigations.

As a D-amino acid, it is not a substrate for many enzymes that process L-arginine. This metabolic stability allows it to be used to probe binding sites without being consumed by enzymatic reactions. The bulky tert-butyl ester group can also serve as a reporter group or a steric block to investigate the spatial constraints of an active site or binding pocket.

For example, selectively labeled arginine has been used to probe protein conformation and interactions using NMR spectroscopy. nih.gov While this study focused on L-arginine, the principles can be extended to D-arginine derivatives. The introduction of the 1,1-dimethylethyl ester group would alter the electronic and steric properties of the C-terminus, potentially influencing its interaction with enzymes and receptors.

Furthermore, fluorescent probes have been developed for the enantioselective recognition of arginine. nih.govresearchgate.net D-Arginine 1,1-dimethylethyl ester could be incorporated into similar probe designs to study the stereoselectivity of biological recognition events. Research into protein arginine methylation, a key post-translational modification, utilizes various chemical probes to understand the mechanisms of the responsible enzymes, protein arginine methyltransferases (PRMTs). rsc.org While not a direct substrate, D-Arginine 1,1-dimethylethyl ester could potentially act as an inhibitor or a modulator of these enzymes, providing insights into their function.

Integration into Supramolecular Chemistry and Nanomaterials Research

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. Arginine, with its charged guanidinium group, is known to participate in strong hydrogen bonding and electrostatic interactions, making it a valuable building block for supramolecular structures. nih.gov

The introduction of the hydrophobic tert-butyl ester group to D-arginine creates an amphiphilic molecule. This amphiphilicity can drive the self-assembly of D-Arginine 1,1-dimethylethyl ester in aqueous environments to form various nanostructures such as micelles or vesicles. The chirality of the D-amino acid can also impart a chiral twist to these assemblies.

Research has shown that self-assembled D-arginine derivatives can form well-defined nanostructures with applications in drug delivery. rsc.org These D-amino acid-based nanomaterials exhibit enhanced stability against enzymatic degradation. rsc.org The tert-butyl ester group in D-Arginine 1,1-dimethylethyl ester can act as a temporary protecting group during the synthesis of more complex peptide-based nanomaterials. nih.gov Its removal under specific conditions allows for further modification or assembly.

The integration of D-Arginine 1,1-dimethylethyl ester into nanomaterials could lead to the development of novel systems for controlled drug release, gene delivery, and tissue engineering. The unique combination of a degradation-resistant backbone, a charged headgroup, and a hydrophobic tail makes it a versatile component for creating functional biomaterials.

Q & A

Q. What are the recommended methods for synthesizing D-Arginine1,1-DimethylethylEster with high enantiomeric purity?

Methodological Answer: To ensure enantiomeric purity, employ asymmetric synthesis techniques such as chiral auxiliary-mediated reactions or enzymatic catalysis. For example:

- Use tert-butyloxycarbonyl (Boc) protection for the α-amino group to prevent racemization during esterification .

- Purify intermediates via flash chromatography (silica gel, gradient elution) and confirm enantiomeric excess (ee) using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) .

- Characterize final products via -NMR (e.g., δ 1.4 ppm for tert-butyl protons) and mass spectrometry (ESI-MS). Report purity thresholds (≥95%) and provide raw spectral data in supplementary materials .

Q. How should researchers characterize the structural identity and purity of this compound using spectroscopic techniques?

Methodological Answer: Adopt a multi-technique approach:

- NMR Spectroscopy : Assign all protons and carbons in - and -NMR spectra, focusing on diagnostic signals (e.g., tert-butyl group at δ 1.4 ppm, ester carbonyl at ~170 ppm) .

- FT-IR : Confirm ester C=O stretch (~1740 cm) and absence of impurities (e.g., unreacted carboxylic acid O-H at 2500-3300 cm) .

- Elemental Analysis : Validate stoichiometry (C, H, N) with ≤0.4% deviation from theoretical values .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks and detect trace impurities .

Q. What analytical techniques are most suitable for quantifying this compound in complex biological matrices?

Methodological Answer:

- LC-MS/MS : Employ a triple quadrupole system with multiple reaction monitoring (MRM) for high sensitivity. Optimize ion transitions (e.g., m/z 245 → 128) and validate linearity (R ≥0.99) across physiological concentration ranges .

- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to reduce matrix effects. Include internal standards (e.g., deuterated analogs) for quantification accuracy .

- Validation : Follow ICH guidelines for precision (RSD ≤15%), recovery (85-115%), and limit of detection (LOD ≤1 ng/mL) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design : Use a factorial design (pH 2-9, 25–60°C) with time points (0–72 hours). Prepare buffers (e.g., phosphate, citrate) and monitor degradation via HPLC .

- Kinetic Analysis : Apply Arrhenius equations to calculate activation energy () and predict shelf-life. Use nonlinear regression for rate constants () .

- Degradation Products : Identify byproducts via high-resolution MS (Q-TOF) and propose degradation pathways (e.g., hydrolysis of the ester group) .

Q. What strategies should be employed to resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay protocols) using PRISMA guidelines. Highlight confounding factors like solvent choice (DMSO vs. ethanol) .

- Dose-Response Reevaluation : Reproduce conflicting studies using standardized conditions (e.g., ATP-based viability assays, 48-hour exposure). Perform statistical power analysis (α=0.05, β=0.2) to validate effect sizes .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. Compare results across orthogonal assays (e.g., Western blot vs. ELISA) .

Q. What advanced computational modeling approaches are appropriate for predicting the interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding using AMBER or GROMACS. Run simulations (>100 ns) to assess conformational stability and binding free energy (MM-PBSA) .

- Docking Studies : Use AutoDock Vina to predict binding poses. Validate with experimental mutagenesis data (e.g., K changes in mutant receptors) .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (Q >0.6) .

Data Presentation and Reproducibility Guidelines

- Supplementary Materials : Include raw spectra, chromatograms, and statistical outputs (e.g., ANOVA tables) as separate files .

- Reproducibility : Detail equipment models (e.g., Agilent 1260 HPLC), software versions (e.g., GraphPad Prism 9), and reagent lot numbers .

- Ethical Compliance : Address stability and toxicity data in institutional biosafety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.